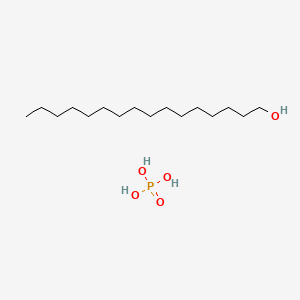
1-Hexadecanol, phosphate, compound with 2,2'-iminobis(ethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanol, phosphate, compound with 2,2’-iminobis(ethanol) is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications due to its excellent emulsifying, dispersing, and anticorrosive abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecanol, phosphate, compound with 2,2’-iminobis(ethanol) typically involves the reaction of 1-Hexadecanol with phosphoric acid or polyphosphoric acid, followed by neutralization with 2,2’-iminobis(ethanol). The reaction conditions often include controlled temperatures and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in reactors where 1-Hexadecanol is reacted with phosphoric acid. The mixture is then neutralized with 2,2’-iminobis(ethanol) under controlled conditions. The product is purified and concentrated to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanol, phosphate, compound with 2,2’-iminobis(ethanol) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include different phosphate esters and alcohol derivatives .
Scientific Research Applications
1-Hexadecanol, phosphate, compound with 2,2’-iminobis(ethanol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Utilized in drug delivery systems due to its emulsifying properties.
Industry: Applied in metalworking fluids as a lubricant and anticorrosive agent.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension. The pathways involved include adsorption at interfaces and micelle formation .
Comparison with Similar Compounds
1-Hexadecanol, dihydrogen phosphate, compound with 2,2’-iminobis(ethanol): Similar in structure but with different phosphate group configurations.
Cetyl phosphate, compound with diethanolamine: Another surfactant with similar applications but different molecular structure.
Uniqueness: 1-Hexadecanol, phosphate, compound with 2,2’-iminobis(ethanol) is unique due to its specific combination of 1-Hexadecanol and 2,2’-iminobis(ethanol), providing a balance of hydrophobic and hydrophilic properties, making it highly effective in various applications .
Properties
CAS No. |
68814-13-1 |
|---|---|
Molecular Formula |
C16H37O5P |
Molecular Weight |
340.44 g/mol |
IUPAC Name |
hexadecan-1-ol;phosphoric acid |
InChI |
InChI=1S/C16H34O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-5(2,3)4/h17H,2-16H2,1H3;(H3,1,2,3,4) |
InChI Key |
TYWTWDQWKZBNDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


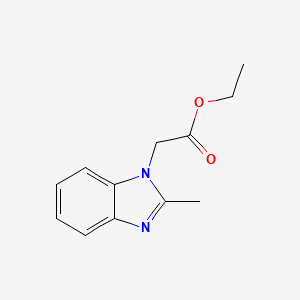
![5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B1606136.png)
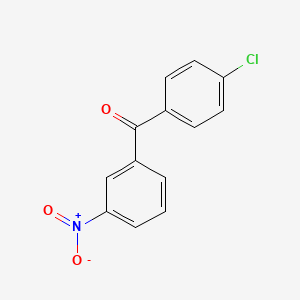
![1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1606139.png)
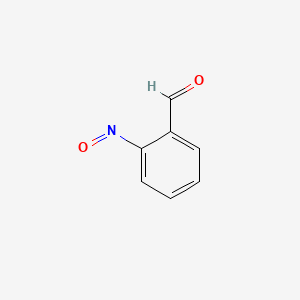
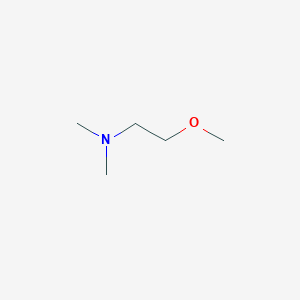

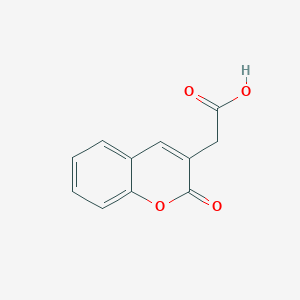
![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)
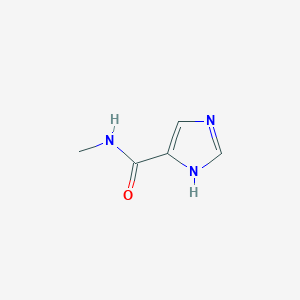
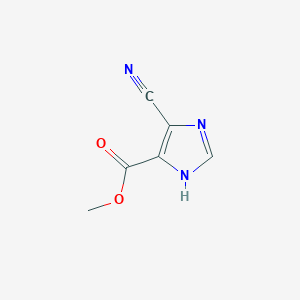
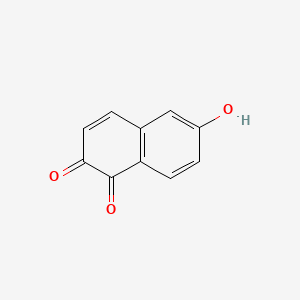
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)
![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)
